molecular formula C12H13IO2S B8403337 5-(3,3-Dimethyl-but-1-ynyl)-3-iodo-thiophene-2-carboxylic acid methyl ester

5-(3,3-Dimethyl-but-1-ynyl)-3-iodo-thiophene-2-carboxylic acid methyl ester

Cat. No. B8403337
M. Wt: 348.20 g/mol
InChI Key: QHXNSBFQGFQEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,3-Dimethyl-but-1-ynyl)-3-iodo-thiophene-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C12H13IO2S and its molecular weight is 348.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3,3-Dimethyl-but-1-ynyl)-3-iodo-thiophene-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,3-Dimethyl-but-1-ynyl)-3-iodo-thiophene-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(3,3-Dimethyl-but-1-ynyl)-3-iodo-thiophene-2-carboxylic acid methyl ester

Molecular Formula

C12H13IO2S

Molecular Weight

348.20 g/mol

IUPAC Name

methyl 5-(3,3-dimethylbut-1-ynyl)-3-iodothiophene-2-carboxylate

InChI

InChI=1S/C12H13IO2S/c1-12(2,3)6-5-8-7-9(13)10(16-8)11(14)15-4/h7H,1-4H3

InChI Key

QHXNSBFQGFQEGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC1=CC(=C(S1)C(=O)OC)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(3,3-dimethyl-but-1-ynyl)-3-iodo-thiophene-2-carboxylic acid (1.0 g, 3.0 mmol) and DMF (20 μL) in dry dichloromethane (10 mL) was added oxalyl chloride (508 μL, 6.0 mmol) at room temperature. After stirring at room temperature for 90 min, the reaction was concentrated in vacuo to remove volatiles. The residue was dissolved in pyridine (5 mL) and methanol (5 mL) and stirred for 2 h. The volatiles were removed in vacuo and the residue was participated between ether (150 mL) and saturated NH4Cl solution (50 mL). The organic layer was washed with saturated NH4Cl solution (50 mL) and dried over Na2SO4. After concentration in vacuo, the residue was purified by silica gel chromatography (EtOAc/hexanes) to give the desired product (835 mg, 80%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 μL
Type
reactant
Reaction Step One
Quantity
508 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
80%

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